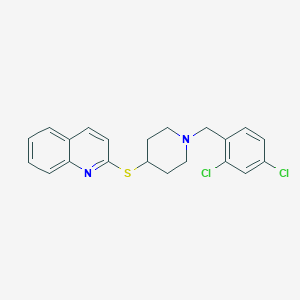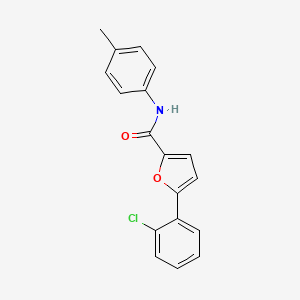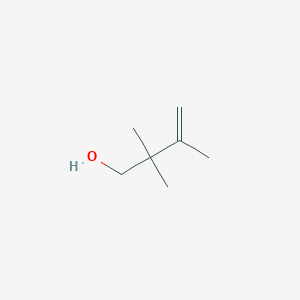
Phenyl 4-bromo-1-hydroxynaphthalene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl 4-bromo-1-hydroxynaphthalene-2-carboxylate is a chemical compound with the molecular formula C17H11BrO3 and a molecular weight of 343.176 g/mol . It is known for its unique structure, which includes a bromine atom, a hydroxyl group, and a carboxylate ester linked to a naphthalene ring. This compound is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 4-bromo-1-hydroxynaphthalene-2-carboxylate typically involves the esterification of 4-bromo-1-hydroxynaphthalene-2-carboxylic acid with phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The use of automated systems for temperature and pressure control is common to maintain optimal reaction conditions and ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
Phenyl 4-bromo-1-hydroxynaphthalene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of substituted naphthalene derivatives.
Oxidation: Formation of 4-bromo-1-naphthoic acid.
Reduction: Formation of 4-bromo-1-hydroxynaphthalene-2-methanol.
科学的研究の応用
Phenyl 4-bromo-1-hydroxynaphthalene-2-carboxylate is used in various scientific research fields:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of phenyl 4-bromo-1-hydroxynaphthalene-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Phenyl 4-bromo-1-hydroxynaphthalene-2-carboxylate can be compared with other similar compounds such as:
Phenyl 4-chloro-1-hydroxynaphthalene-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Phenyl 4-fluoro-1-hydroxynaphthalene-2-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Phenyl 4-iodo-1-hydroxynaphthalene-2-carboxylate: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and the effects of the bromine atom on its chemical and biological properties .
特性
CAS番号 |
36268-76-5 |
|---|---|
分子式 |
C17H11BrO3 |
分子量 |
343.2 g/mol |
IUPAC名 |
phenyl 4-bromo-1-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H11BrO3/c18-15-10-14(16(19)13-9-5-4-8-12(13)15)17(20)21-11-6-2-1-3-7-11/h1-10,19H |
InChIキー |
OIOVTLYQTZPXTO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3C(=C2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



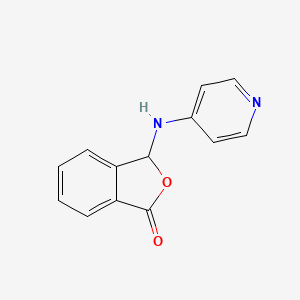

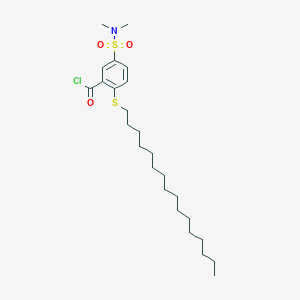
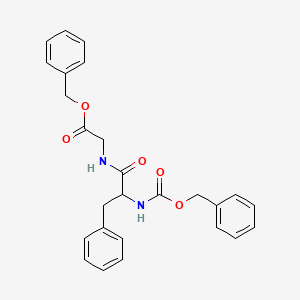
![2-ethoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate](/img/structure/B11948733.png)


![Ethyl [2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]carbamate](/img/structure/B11948747.png)
